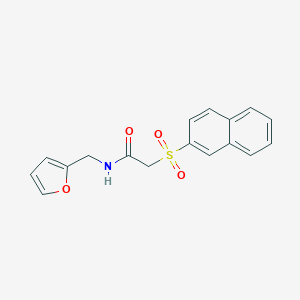![molecular formula C20H15FN4O2S2 B269976 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study. In
作用机制
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been found to have interesting biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial and fungal growth: This compound has been found to inhibit the growth of a range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
2. Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer agents.
3. Reduction of inflammation: This compound has been found to have anti-inflammatory activity in animal models, making it a potential candidate for the development of new anti-inflammatory agents.
实验室实验的优点和局限性
There are several advantages and limitations associated with the use of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments. Some of the advantages include:
1. High purity: The synthesis method of this compound has been reported to have a good yield and purity, making it a reliable compound for use in lab experiments.
2. Interesting biochemical and physiological effects: This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study.
Some of the limitations include:
1. Limited research: There is limited research available on this compound, making it difficult to fully understand its mechanism of action and potential applications.
2. Lack of in vivo studies: Most of the studies on this compound have been conducted in vitro, making it difficult to determine its efficacy in vivo.
未来方向
There are several future directions for research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. Some of these include:
1. Further studies on its mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. In vivo studies: More in vivo studies are needed to determine the efficacy of this compound in animal models.
3. Development of new antimicrobial agents: This compound has been found to have antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents.
4. Development of new anticancer agents: This compound has been found to have anticancer activity, making it a potential candidate for the development of new anticancer agents.
5. Development of new anti-inflammatory agents: This compound has been found to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory agents.
Conclusion
In conclusion, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a promising candidate for further study in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a potential candidate for the development of new antimicrobial, anticancer, and anti-inflammatory agents. However, more research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis method of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 4-(4-fluorophenyl)-2-thiocyanato-1,3-thiazole in the presence of triethylamine and acetonitrile. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been reported to have a good yield and purity.
科学研究应用
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study. Some of the scientific research applications of this compound include:
1. Antimicrobial activity: This compound has been found to have antimicrobial activity against a range of bacteria and fungi. It has been shown to inhibit the growth of Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, among others.
2. Anticancer activity: This compound has been found to have anticancer activity against a range of cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells and inhibit the growth of human lung cancer cells.
3. Anti-inflammatory activity: This compound has been found to have anti-inflammatory activity in animal models. It has been shown to reduce inflammation in a mouse model of acute lung injury.
属性
产品名称 |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
|---|---|
分子式 |
C20H15FN4O2S2 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H15FN4O2S2/c21-15-8-6-14(7-9-15)16-11-28-19(22-16)23-17(26)12-29-20-25-24-18(27-20)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,22,23,26) |
InChI 键 |
BQLMGODUNAJHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
规范 SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)


![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)
![N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269900.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)
![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B269912.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269913.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269917.png)
![N-(5-bromopyridin-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269920.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269929.png)